molecular formula C13H13N3O B6285860 N-[3-(6-aminopyridin-3-yl)phenyl]acetamide CAS No. 1269054-34-3

N-[3-(6-aminopyridin-3-yl)phenyl]acetamide

Cat. No.: B6285860
CAS No.: 1269054-34-3
M. Wt: 227.26 g/mol
InChI Key: YFTPCVCKVVDELU-UHFFFAOYSA-N
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Description

Significance of the Aminopyridine and Acetamide (B32628) Motifs in Organic Chemistry

The aminopyridine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions. sphinxsai.com Aminopyridines are derivatives of pyridine (B92270) and are considered essential heterocycles in the synthesis of natural products and pharmaceutical agents. sphinxsai.com Their structural properties allow them to interact with a wide range of enzymes and receptors, leading to diverse pharmacological effects. sphinxsai.com The 2-aminopyridine (B139424) unit, in particular, is a low molecular weight, functionalized moiety that serves as a valuable starting point for the synthesis of biologically active molecules. orgsyn.org

Similarly, the acetamide group is a fundamental functional group in organic chemistry with significant applications. It is the simplest amide derived from acetic acid and is utilized as a solvent, plasticizer, and an intermediate in numerous organic syntheses. nih.govnih.gov In medicinal chemistry, acetamide derivatives are integral to the structure of many clinical drugs, demonstrating therapeutic potential in treating infections, convulsions, and allergies. nih.gov The amide bond is a key feature in many biologically active compounds, and its formation is a critical step in synthetic medicinal chemistry. epo.org

Overview of Structural Scaffolds Related to N-[3-(6-aminopyridin-3-yl)phenyl]acetamide in Academic Contexts

The structural framework of this compound is related to a number of other scaffolds that have been the subject of extensive research. For instance, aminopyridine-containing spiro derivatives have been designed and evaluated as inhibitors of EGFR mutations, demonstrating the role of the aminopyridine core in targeting protein kinases. orgsyn.org Furthermore, the discovery of 2-aminopyridine-based derivatives as potent dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) highlights the versatility of this scaffold in developing treatments for cancer. google.comgoogleapis.com

On the other hand, phenylacetamide scaffolds have been investigated as potential antibacterial agents, specifically as inhibitors of the ParE enzyme in Escherichia coli. nih.gov The synthesis and evaluation of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole, have also shown promising antibacterial activities. nih.gov The combination of a pyridine ring with an acetamide linker is also seen in various kinase inhibitors, where the acetamide group often plays a crucial role in binding to the target protein.

Research Rationale and Scope for this compound

While specific, in-depth research dedicated solely to this compound is not widely published, the rationale for its investigation can be inferred from the well-established importance of its constituent motifs. The primary driving force behind the synthesis and study of such a compound would be to explore the synergistic effects of combining the aminopyridine and acetamide functionalities.

The research scope for this compound could encompass several areas:

Medicinal Chemistry: Given the prevalence of both aminopyridine and acetamide groups in bioactive molecules, a key research direction would be the evaluation of this compound for various biological activities. This could include screening for kinase inhibitory activity, antibacterial properties, or other therapeutic applications.

Organic Synthesis: The compound can serve as a valuable intermediate for the synthesis of more complex molecules. The amino group on the pyridine ring and the acetamide nitrogen provide reactive sites for further functionalization, allowing for the construction of diverse chemical libraries.

Materials Science: The structural rigidity and potential for hydrogen bonding conferred by the aromatic rings and amide linkage could make this compound and its derivatives interesting candidates for the development of new organic materials with specific electronic or photophysical properties.

Due to the limited publicly available research specifically on this compound, the detailed research findings are currently sparse. However, its chemical properties can be characterized as follows:

PropertyValue
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 227.105862047 g/mol
Monoisotopic Mass 227.105862047 g/mol
Topological Polar Surface Area 69.1 Ų
Heavy Atom Count 17
Complexity 284

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(6-aminopyridin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(14)15-8-11/h2-8H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTPCVCKVVDELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 3 6 Aminopyridin 3 Yl Phenyl Acetamide

Retrosynthetic Analysis of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that simplify the structure into readily available starting materials. The most logical disconnections are at the amide bond and the biaryl (phenyl-pyridyl) linkage.

Disconnection 1: Amide Bond

The amide bond can be disconnected to yield 3-(6-aminopyridin-3-yl)aniline and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach is straightforward and relies on well-established amidation chemistry.

Disconnection 2: Phenyl-Pyridyl C-C Bond

The bond between the phenyl and pyridine (B92270) rings can be disconnected via a Suzuki-Miyaura or similar cross-coupling reaction. This leads to two potential sets of precursors:

A: 3-acetamidophenylboronic acid and 5-bromo-2-aminopyridine.

B: 3-aminophenylboronic acid and N-(5-bromopyridin-2-yl)acetamide.

Alternatively, a Buchwald-Hartwig amination approach could be envisioned, although the C-C coupling is generally more common for this type of linkage. The choice between these precursors depends on the availability of starting materials and the desired sequence of synthetic steps.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through various routes, combining classical and modern organic chemistry techniques.

The formation of the acetamide (B32628) group is a crucial step. This can be accomplished either before or after the formation of the phenyl-pyridyl bond.

Classical Methods: A common and effective method involves the reaction of an aniline (B41778) derivative with an acetylating agent. For instance, 3-aminoacetanilide can be synthesized from m-phenylenediamine (B132917) and acetic anhydride. chemicalbook.comwikipedia.org Alternatively, the acetylation of 3-(6-aminopyridin-3-yl)aniline can be performed using acetyl chloride or acetic anhydride in the presence of a base.

Modern Catalytic Methods: Recent advancements have focused on more efficient and environmentally friendly amidation reactions. Catalytic methods using boric acid have been reported for the direct amidation of carboxylic acids and amines, often under solvent-free conditions. bohrium.comsemanticscholar.org Enzymatic approaches, such as using lipase, also offer a green alternative for amide bond formation. mdpi.com

Table 1: Comparison of Amidation Methodologies
MethodAcetylating AgentCatalyst/ReagentSolventConditionsYieldReference(s)
ClassicalAcetic AnhydrideNoneAcetic AcidReflux88.5% chemicalbook.com
ClassicalAcetyl ChloridePyridineDichloromethane0 °C to RTHighGeneral Knowledge
Boric Acid CatalyzedAcetic AcidBoric AcidToluene (B28343)RefluxGood to Excellent bohrium.comsemanticscholar.org
EnzymaticEthyl Acetate (B1210297)Novozym 435WaterRoom TempHigh mdpi.com

The construction of the central biaryl system is typically achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds. researchgate.net A plausible route involves the coupling of a boronic acid derivative with a halogenated pyridine. For example, the reaction of (3-acetamidophenyl)boronic acid with 5-bromo-2-aminopyridine in the presence of a palladium catalyst and a base would yield the target structure. Various palladium catalysts and ligands can be employed to optimize the reaction. organic-chemistry.orgmdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventTemperatureYieldReference(s)
5-Bromo-2-aminopyridine(3-Acetamidophenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/Water100 °CHighGeneral Protocol
2-Chloropyridine derivativePhenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/Water90 °CGood researchgate.net

Buchwald-Hartwig Amination: While less common for this specific disconnection, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and could be used to construct the aminopyridine moiety. wikipedia.orglibretexts.org For instance, coupling 3-bromoacetanilide with an appropriate aminopyridine derivative could be a viable, though less direct, route.

The 6-aminopyridin-3-yl core is a key structural element. A common starting material for introducing this moiety is 2-aminopyridine (B139424).

Synthesis of 5-bromo-2-aminopyridine: A standard method for the synthesis of 5-bromo-2-aminopyridine involves the bromination of 2-aminopyridine. orgsyn.orgchemicalbook.com This can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS). chemicalbook.com Protecting the amino group of 2-aminopyridine, for example, as an acetamide, prior to bromination can improve the regioselectivity and yield of the 5-bromo isomer. researchgate.net The protecting group can then be removed by hydrolysis. A one-pot synthesis from 2-aminopyridine using phenyltrimethylammonium (B184261) tribromide as the brominating agent has also been reported. google.com

The amino group at the 2-position of the pyridine ring is often present in the starting material and is carried through the synthetic sequence. If a nitro group is used as a precursor to the amino group, its reduction is typically performed in the final steps of the synthesis.

Catalyst Systems and Reaction Condition Optimization

The success of the synthesis of this compound heavily relies on the appropriate choice of catalyst systems and the optimization of reaction conditions.

For Suzuki-Miyaura couplings , palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts. organic-chemistry.orgmdpi.com The choice of phosphine (B1218219) ligand, such as SPhos, XPhos, or triphenylphosphine (B44618) (PPh₃), can significantly impact the reaction efficiency. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water, DMF) must be carefully selected to ensure good yields and minimize side reactions.

For amidation reactions , particularly modern catalytic methods, catalysts like boric acid or various enzymes are employed. bohrium.commdpi.com In the case of boric acid catalysis, the reaction is often performed at elevated temperatures in a solvent like toluene to facilitate the removal of water. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.

Catalytic Amidation: As mentioned, the use of catalysts like boric acid or enzymes for amidation avoids the use of stoichiometric activating agents and reduces waste. mdpi.comucl.ac.ukrsc.org Solvent-free amidation reactions have also been developed, further enhancing the green credentials of the process. bohrium.comsemanticscholar.org

Photocatalysis: Visible-light photocatalysis is an emerging green technology. mdpi.com For the synthesis of the aminopyridine core, photocatalytic methods for C-H amination or the introduction of the pyridine ring have been explored for related systems. researchgate.net These methods often operate under mild conditions and can offer novel reactivity.

Total Synthesis of this compound and its Key Intermediates

The total synthesis of this compound can be achieved through a convergent approach, primarily involving the formation of key intermediates followed by a palladium-catalyzed cross-coupling reaction. This strategy allows for the independent construction of the substituted pyridine and phenyl rings, which are then joined to form the final product. The key intermediates in this proposed synthetic pathway are (3-acetamidophenyl)boronic acid and 3-amino-5-bromopyridine.

A plausible and efficient route for the synthesis of this compound involves a Suzuki-Miyaura coupling reaction. libretexts.orgresearchgate.net This well-established method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, offering high yields and functional group tolerance. libretexts.orgnih.gov

The synthesis can be dissected into three main stages:

Synthesis of the arylboronic acid intermediate: (3-acetamidophenyl)boronic acid.

Synthesis of the aryl halide intermediate: 3-amino-5-bromopyridine.

Palladium-catalyzed Suzuki-Miyaura cross-coupling of the two intermediates to yield the target compound.

Synthesis of Key Intermediate: (3-acetamidophenyl)boronic acid

The preparation of (3-acetamidophenyl)boronic acid is a crucial step, providing one of the key coupling partners. This intermediate can be synthesized from 3-bromoaniline (B18343) in a two-step sequence involving acetylation followed by a lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester.

First, 3-bromoaniline is acetylated to form N-(3-bromophenyl)acetamide. This reaction is typically carried out using acetic anhydride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane. The reaction proceeds at room temperature to afford the acetylated product in high yield.

Next, the N-(3-bromophenyl)acetamide undergoes a lithium-halogen exchange reaction at low temperature, typically using n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting aryllithium species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester. Acidic workup then hydrolyzes the ester to yield the desired (3-acetamidophenyl)boronic acid. nih.gov This boronic acid is a stable, crystalline solid. sigmaaldrich.com

Table 1: Synthesis of N-(3-bromophenyl)acetamide

StepReactantsReagents & ConditionsProductYield
13-bromoanilineAcetic anhydride, triethylamine, 4-(dimethylamino)pyridine, dichloromethane, 10°C to room temperatureN-(3-bromophenyl)acetamide~100%

Table 2: Synthesis of (3-acetamidophenyl)boronic acid

StepReactantReagents & ConditionsProduct
2N-(3-bromophenyl)acetamide1. n-Butyllithium, THF, low temperature 2. Trimethyl borate 3. Acidic workup(3-acetamidophenyl)boronic acid

Synthesis of Key Intermediate: 3-amino-5-bromopyridine

The second key intermediate, 3-amino-5-bromopyridine, can be synthesized via multiple routes. One common method starts from 5-bromonicotinamide, which undergoes a Hofmann rearrangement. chemicalbook.com In this reaction, the amide is treated with bromine and a strong base, such as sodium hydroxide, in an aqueous solution. The reaction mixture is heated to facilitate the rearrangement, which converts the amide group into a primary amine, yielding 3-amino-5-bromopyridine. chemicalbook.comorgsyn.org

An alternative synthesis involves the reduction of 5-bromo-3-nitropyridine. chemicalbook.com This reduction can be effectively carried out using various reducing agents. A notable method employs palladium on activated charcoal (Pd/C) as a catalyst in the presence of a hydrogen source, such as tetrahydroxydiboron (B82485) in acetonitrile (B52724) and water, under a nitrogen atmosphere at elevated temperatures. chemicalbook.com Another established method for reducing nitro groups on pyridine rings is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a mixture of ethanol (B145695) and water. orgsyn.org

Table 3: Synthesis of 3-amino-5-bromopyridine

Starting MaterialReagents & ConditionsProductYieldReference
5-bromonicotinamide1. NaOH, Br₂, H₂O, 0°C to 70°C 2. Extraction with THF/tert-butyl methyl ether3-amino-5-bromopyridine70% chemicalbook.com
5-bromo-3-nitropyridinePd/C, tetrahydroxydiboron, H₂O, acetonitrile, 50°C, 24h3-amino-5-bromopyridine96% chemicalbook.com

Final Step: Suzuki-Miyaura Coupling

The final step in the total synthesis of this compound is the Suzuki-Miyaura cross-coupling of (3-acetamidophenyl)boronic acid and 3-amino-5-bromopyridine. libretexts.org This reaction is catalyzed by a palladium complex, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable ligand (e.g., triphenylphosphine) and a base (e.g., potassium carbonate or potassium phosphate). researchgate.netnih.gov The reaction is typically carried out in a solvent system such as a mixture of dioxane and water or ethanol at an elevated temperature. researchgate.netnih.gov

During the reaction, the palladium catalyst facilitates the coupling of the boronic acid and the bromopyridine, forming a new carbon-carbon bond and yielding the desired product, this compound, after purification.

Table 4: Proposed Suzuki-Miyaura Coupling for this compound

Reactant 1Reactant 2Catalyst & ReagentsSolventProduct
(3-acetamidophenyl)boronic acid3-amino-5-bromopyridinePd(OAc)₂, PPh₃, K₂CO₃Ethanol/WaterThis compound

Advanced Spectroscopic and Crystallographic Characterization in Research of N 3 6 Aminopyridin 3 Yl Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide in solution. High-resolution ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, while two-dimensional NMR techniques are employed to understand the connectivity and spatial relationships between different parts of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyridine (B92270), and acetamide (B32628) moieties. The aromatic region would likely show a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two aromatic rings. The acetamide methyl protons would appear as a sharp singlet, and the amine and amide N-H protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group would be readily identifiable by its characteristic downfield chemical shift. The chemical shifts of the aromatic carbons would further confirm the substitution pattern on both the phenyl and pyridine rings.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity / Coupling Constant (J in Hz)
Acetamide CH₃~2.05~24.0s
Acetamide NH~9.98-br s
Pyridine NH₂~5.80-br s
Phenyl H-2'~7.85~128.5d (J ≈ 2.0)
Phenyl H-4'~7.30~118.0dd (J ≈ 8.0, 2.0)
Phenyl H-5'~7.35~129.0t (J ≈ 8.0)
Phenyl H-6'~7.15~117.5d (J ≈ 8.0)
Pyridine H-2~8.10~147.0d (J ≈ 2.5)
Pyridine H-4~7.65~137.5dd (J ≈ 8.5, 2.5)
Pyridine H-5~6.50~108.0d (J ≈ 8.5)
Phenyl C-1'-~139.0-
Phenyl C-3'-~135.0-
Pyridine C-6-~158.0-
Pyridine C-3-~125.0-
Acetamide C=O-~168.5-

Note: The chemical shifts and coupling constants are estimated values and may vary in an actual experimental spectrum.

To further confirm the assignments from one-dimensional NMR and to probe the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks. For instance, correlations would be observed between the adjacent protons on the phenyl ring (H-4', H-5', H-6') and the pyridine ring (H-4, H-5), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are key for identifying longer-range (2-3 bond) ¹H-¹³C correlations. Expected key correlations would include the correlation from the acetamide NH proton to the carbonyl carbon and the phenyl C-1', and from the acetamide methyl protons to the carbonyl carbon. Correlations between the protons of one ring and the carbons of the other would firmly establish the connectivity between the phenyl and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY would be instrumental in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the phenyl and pyridine rings, which would indicate the dihedral angle between the two rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental formula (C₁₃H₁₃N₃O).

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[C₁₃H₁₄N₃O]⁺ ([M+H]⁺)228.1131~228.1133

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of this compound. Key expected fragmentation pathways would include:

Loss of the acetamide group (CH₃CONH) to yield a fragment corresponding to the 3-(6-aminopyridin-3-yl)aniline core.

Cleavage of the amide bond, resulting in fragments corresponding to the acetyl cation and the N-[3-(6-aminopyridin-3-yl)phenyl]aminyl radical cation.

Fission of the bond connecting the two aromatic rings.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide. The C=O stretching vibration of the amide group would give rise to a strong absorption band. The C-N stretching and N-H bending vibrations would also be observable. Aromatic C-H stretching and bending vibrations would further characterize the molecule.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the vibrations of the aromatic rings.

Table 3: Hypothetical Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine)~3400-3200 (two bands)Weak
N-H Stretch (Amide)~3300-3250Moderate
Aromatic C-H Stretch~3100-3000Strong
Aliphatic C-H Stretch~2950-2850Moderate
C=O Stretch (Amide I)~1660Moderate
N-H Bend (Amide II)~1550Weak
Aromatic C=C Stretch~1600, 1480Strong
C-N Stretch~1300-1200Moderate

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of the structure and conformation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. While crystallographic data exists for structurally analogous compounds, such as other pyridine and acetamide derivatives, this information is not directly applicable to the specific stereochemical and conformational arrangement of the title compound.

The determination of the crystal structure of this compound through X-ray crystallography would be invaluable for a comprehensive understanding of its solid-state properties. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional representation of the molecule.

Furthermore, crystallographic studies are essential for elucidating the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the physical properties of the compound, such as its melting point, solubility, and polymorphism.

For instance, the presence of the amino group on the pyridine ring and the amide linkage in this compound suggests the potential for a variety of hydrogen bonding motifs. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group can serve as hydrogen bond acceptors. The amide N-H group can also participate as a hydrogen bond donor. A detailed crystallographic analysis would map out these hydrogen bonds, providing information on their geometries (donor-acceptor distances and angles) and their role in stabilizing the crystal structure.

Without experimental crystallographic data, any discussion of the solid-state structure and intermolecular interactions of this compound remains speculative. Future research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the detailed structural insights that are currently unavailable.

Theoretical and Computational Chemistry Studies of N 3 6 Aminopyridin 3 Yl Phenyl Acetamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By employing DFT calculations, researchers can gain a deeper understanding of the fundamental properties of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a detailed analysis of its frontier molecular orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Computational studies on similar heterocyclic compounds have demonstrated that a small HOMO-LUMO energy gap is indicative of chemical reactivity and the potential for charge transfer within the molecule. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, making them potential sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov This method allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape, flexibility, and dynamic behavior of this compound.

These simulations can reveal the preferred conformations of the molecule in different environments and how it might change its shape upon interacting with a biological target. Understanding the dynamic nature of the molecule is essential for a complete picture of its behavior and potential biological activity. nih.gov

In Silico Prediction of Molecular Interactions with Biomolecular Targets (Non-Clinical)

In silico methods, such as molecular docking, are widely used to predict how a small molecule like this compound might bind to a specific protein target. researchgate.net These computational techniques place the molecule into the binding site of a protein and estimate the binding affinity and mode of interaction.

By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can help to elucidate the potential mechanism of action of the compound and guide the design of more potent analogs. mdpi.com This approach is a critical step in the early stages of drug discovery.

Structure-Activity Relationship (SAR) Derivation from Computational Models for In Vitro Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov By combining computational models with experimental in vitro data, researchers can develop SAR models that predict the activity of new, untested compounds.

For this compound, computational models can be used to generate descriptors that quantify various aspects of its structure, such as its electronic properties, shape, and hydrophobicity. These descriptors can then be correlated with in vitro activity data to build a predictive SAR model. mdpi.com This iterative process of computational prediction and experimental validation is a cornerstone of modern drug design.

Table 2: Compound Names Mentioned

Compound Name

Chemical Reactivity and Derivatization Studies of N 3 6 Aminopyridin 3 Yl Phenyl Acetamide

Functional Group Transformations and Modifications of the Amine, Acetamide (B32628), and Pyridine (B92270) Rings

The reactivity of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide is characterized by the distinct chemical properties of its constituent functional groups. Each of these groups—the primary amine, the acetamide, and the pyridine ring—can undergo specific transformations, allowing for targeted modifications of the molecule's structure and properties.

The primary amino group on the pyridine ring is a key site for functionalization. As a nucleophilic center, it can readily participate in a variety of reactions. For instance, it can undergo alkylation, acylation, and sulfonylation to yield a range of N-substituted derivatives. The basicity of this amino group is influenced by the electron-withdrawing nature of the pyridine ring.

The acetamide group possesses a polar carbonyl group and an adjacent amine. mdpi.com The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. mdpi.com One of the fundamental reactions of the acetamide moiety is hydrolysis, which can occur under both acidic and basic conditions to yield acetic acid and the corresponding amine. mdpi.com This reaction effectively cleaves the acetyl group, providing a route to the parent aminophenylpyridine structure. Another notable transformation is the Hofmann rearrangement, where treatment with bromine in a basic solution can convert the acetamide into a primary amine with one less carbon atom. mdpi.com

The pyridine ring , being an aromatic heterocycle, can undergo electrophilic aromatic substitution reactions. However, due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophiles than benzene. nih.gov Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions relative to the nitrogen atom, as the intermediates formed by attack at these positions are more stable. nih.gov Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. mdpi.com

Synthesis of Analogues and Derivatives for Academic Exploration

The structural scaffold of this compound has served as a template for the synthesis of a wide array of analogues and derivatives. These synthetic efforts are primarily driven by the desire to explore structure-activity relationships (SAR) for various biological targets.

Modification at the Acetamide Nitrogen

The nitrogen atom of the acetamide group is a common site for modification. While direct alkylation or acylation of this nitrogen can be challenging, the synthesis of derivatives with different substituents on the acetamide nitrogen is typically achieved by starting with a modified precursor before the final coupling step that forms the acetamide. For instance, a variety of N-substituted acetamide derivatives have been synthesized for different research purposes. mdpi.comnih.gov These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

A general approach to synthesizing N-substituted acetamide derivatives involves the reaction of a primary or secondary amine with an acetylating agent. For example, N-arylacetamides can be prepared by treating an aniline (B41778) derivative with acetic anhydride (B1165640) or acetyl chloride.

Table 1: Examples of N-Substituted Acetamide Derivatives

Derivative ClassGeneral StructureSynthetic Approach
N-ArylacetamidesAr-NH-CO-CH₃Reaction of an aniline with an acetylating agent.
N-AlkylacetamidesR-NH-CO-CH₃Reaction of an alkylamine with an acetylating agent.
N,N-Disubstituted AcetamidesR₁,R₂-N-CO-CH₃Reaction of a secondary amine with an acetylating agent.

This table provides a generalized overview of synthetic approaches.

Substituent Effects on the Phenyl Ring

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the entire molecule, affecting its reactivity and interaction with biological targets. For example, the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been explored for their potential anticancer properties. nih.govsigmaaldrich.com

Table 2: Examples of Synthesized Phenyl-Substituted Analogues

Substituent on Phenyl RingSynthetic Method
Nitro (NO₂)Starting from nitro-substituted anilines. nih.gov
Methoxy (OCH₃)Starting from methoxy-substituted anilines. nih.gov
Fluoro (F)Starting from fluoro-substituted phenylacetic acid. nih.govsigmaaldrich.com
Various Aryl groupsSuzuki cross-coupling with arylboronic acids.

This table illustrates examples of substituents and the general synthetic strategies employed.

Derivatization of the Aminopyridine Moiety

The aminopyridine moiety is another key site for structural modification. The primary amino group can be transformed into a variety of other functional groups, or the pyridine ring itself can be further substituted.

The amino group can be converted to a diazonium salt, which can then be subjected to a range of nucleophilic substitution reactions to introduce groups such as hydroxyl, cyano, or halogens. Furthermore, the amino group can be a handle for building more complex heterocyclic systems. For academic exploration, a variety of aminopyridine derivatives have been synthesized, highlighting the versatility of this functional group. patsnap.comnih.govorgsyn.org

The pyridine ring itself can undergo electrophilic substitution, although it requires harsh conditions. For instance, nitration and sulfonation of pyridine are possible, typically occurring at the 3-position. nih.gov

Stereochemical Aspects in the Synthesis and Reactivity of this compound

The stereochemistry of this compound and its derivatives is an area of significant academic interest, particularly concerning the potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to chiral molecules without a traditional stereocenter.

In the case of this compound, the single bond connecting the phenyl and pyridine rings is the axis of potential restricted rotation. The presence of substituents in the ortho positions of both rings can create sufficient steric hindrance to slow down rotation around this bond, potentially allowing for the isolation of stable atropisomers.

While specific studies on the atropisomerism of this compound itself are not widely reported in the literature, the principles of atropisomerism in biaryl systems are well-established. researchgate.net The energy barrier to rotation is influenced by the size and nature of the ortho substituents.

The synthesis of single enantiomers of such chiral atropisomers can be achieved through several methods, including chiral resolution of a racemic mixture or asymmetric synthesis. Chiral resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or through chiral chromatography. bldpharm.com Asymmetric synthesis aims to directly produce one enantiomer in excess, often employing chiral catalysts or auxiliaries.

The study of atropisomerism in this class of compounds is crucial as different atropisomers can exhibit distinct biological activities. The fixed spatial arrangement of the phenyl and pyridine rings in a specific atropisomer can lead to a more defined interaction with a biological target, potentially enhancing potency and selectivity.

Mechanistic Investigations of N 3 6 Aminopyridin 3 Yl Phenyl Acetamide with Biological Systems in Vitro and Pre Clinical Focus

Molecular Target Interaction Studies in Cell-Free Systems

The primary molecular targets of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide are class I and IV histone deacetylases (HDACs). nih.gov In cell-free enzyme inhibition assays, it has demonstrated potent and selective inhibitory activity against specific HDAC isoforms. Notably, it strongly inhibits HDAC1 and HDAC3. selleckchem.com The compound exhibits slow-binding inhibition kinetics with HDACs 1, 2, and 3. researchgate.net

While not a direct kinase inhibitor, this compound can indirectly influence kinase signaling pathways. For instance, studies have shown that it can block ErbB1/2/3 and Akt signaling. nih.gov

In Vitro Inhibitory Activity of this compound against HDAC Isoforms
EnzymeIC50 (nM)Reference
HDAC1243 cancer-research-network.com
HDAC1510 selleckchem.com
HDAC2453 cancer-research-network.com
HDAC3248 cancer-research-network.com
HDAC31700 selleckchem.com

Direct receptor binding is not the primary mechanism of action for this compound. Instead, its effects on receptor expression and signaling are a downstream consequence of its HDAC inhibitory activity. For example, it has been shown to downregulate the expression of the HER2 receptor tyrosine kinase in gastric cancer cells. e-crt.orgnih.gov Furthermore, studies have demonstrated that this compound can inhibit the binding of HDAC1 to the IL-10 promoter region, which in turn enhances the binding of the transcription factor NF-κB p65. bmbreports.org

Cellular Pathway Modulation in In Vitro Cell Models

The inhibition of HDACs by this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. patsnap.com This epigenetic modulation can reactivate silenced tumor suppressor genes and affect the expression of a wide range of proteins involved in cell cycle regulation, apoptosis, and cell differentiation. patsnap.com

In various cancer cell lines, treatment with this compound has been shown to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that can halt cell cycle progression. patsnap.com It also upregulates the expression of E-cadherin, a key protein in cell adhesion. nih.gov Conversely, it can decrease the expression of mesenchymal markers, as well as proteins like Bmi-1 and Nanog. nih.govaacrjournals.org In hepatocellular carcinoma cells, it increases the expression of p75NTR and NTF3. cancer-research-network.com A dose-dependent increase in histone H3 acetylation has been observed in pancreatic cancer cell lines following treatment. researchgate.net

Effects of this compound on Gene and Protein Expression
TargetEffectCell Line/SystemReference
p21Increased ExpressionCancer Cells patsnap.com
p27Increased ExpressionCancer Cells patsnap.com
E-cadherinIncreased ExpressionTNBC Cells nih.gov
Bmi-1Reduced mRNA ExpressionTNBC Cells aacrjournals.org
NanogReduced mRNA ExpressionTNBC Cells aacrjournals.org
HER2Reduced Protein ExpressionGastric Cancer Cells nih.gov
p75NTRIncreased ExpressionHepatocellular Carcinoma Cells cancer-research-network.com
NTF3Increased mRNA and Protein LevelsHepatocellular Carcinoma Cells cancer-research-network.com
Cyclin D1Decreased ExpressionLeukemia and Lymphoma Cells selleckchem.com
Mcl-1Decreased ExpressionLeukemia and Lymphoma Cells selleckchem.com
XIAPDecreased ExpressionLeukemia and Lymphoma Cells selleckchem.com
Histone H3Increased AcetylationPancreatic Cancer Cells researchgate.net

Studies investigating the intracellular effects of this compound have revealed its ability to influence the localization of other molecules. In one study, treatment with the compound led to an increased concentration of plasmid DNA within the nucleus of cancer cells. nih.govnih.gov Additionally, it has been shown to promote the translocation of the transcription factor FOXO3 into the nucleus in HER2-overexpressing breast cancer cells. nih.gov

Biochemical and Biophysical Characterization of Interactions with Macromolecules

The interaction between this compound and its primary targets, the HDAC enzymes, has been characterized through kinetic and structural studies. It is a slow-binding inhibitor of HDACs 1, 2, and 3, following a two-step binding mechanism (Mechanism B). researchgate.net This involves the rapid formation of an initial enzyme-inhibitor complex, followed by a slower transition to a more stable, long-lived complex. researchgate.net The binding mode within the active site of HDACs involves the interaction of the compound's functional groups with key residues in the enzyme's catalytic domain. researchgate.net

Binding Kinetics and Thermodynamics (In Vitro)

There is no available research that specifically details the binding kinetics of this compound with any biological targets. Consequently, key parameters such as the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K₋) have not been determined for this compound.

Similarly, the thermodynamic profile of its interaction with biological macromolecules remains uncharacterized. There are no published data on the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG), which are crucial for understanding the nature of the molecular interactions driving complex formation.

Structural Biology Approaches (e.g., Co-crystallization with Proteins)

No structural biology data, such as X-ray crystallography or cryo-electron microscopy (cryo-EM) studies, have been reported for this compound in complex with a protein or other biological target. As a result, there is no atomic-level information available that could elucidate its specific binding mode, conformational changes upon binding, or the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with a target protein.

Due to the lack of available data, a detailed analysis and the generation of data tables for the binding kinetics, thermodynamics, and structural interactions of this compound are not possible at this time.

Applications of N 3 6 Aminopyridin 3 Yl Phenyl Acetamide As a Chemical Tool or Scaffold

Use as a Building Block in Complex Molecule Synthesis

The N-[3-(6-aminopyridin-3-yl)phenyl]acetamide framework serves as a foundational building block for the construction of more elaborate molecular architectures, particularly in the field of medicinal chemistry. The presence of reactive sites—the amino group on the pyridine (B92270) ring and the secondary amide linkage—allows for further functionalization and the introduction of diverse chemical moieties.

The aminopyridine motif is a well-established component in the design of bioactive compounds. Its derivatives are known to be key structures in the development of various therapeutic agents. researchgate.netnih.gov The N-aryl-2-aminopyridine substructure, which is related to the core of this compound, is frequently employed in transition metal-catalyzed cross-coupling reactions to construct complex N-heterocycles like indoles and carbazoles. rsc.org The pyridine nitrogen can act as a directing group in C-H activation reactions, facilitating the synthesis of intricately substituted aromatic systems. rsc.org

The acetamide (B32628) portion of the molecule provides a flexible linker and can be involved in various chemical transformations. Acetamide derivatives, in general, are widely used in the synthesis of compounds with a range of biological activities, including analgesic and anti-inflammatory agents. nih.gov The amide bond itself is a cornerstone of many biologically active molecules and pharmaceuticals.

Researchers have utilized scaffolds similar to this compound to generate libraries of compounds for drug discovery programs. For instance, the modification of the aminopyridine or the phenyl ring can lead to derivatives with tailored properties. The general synthetic strategy often involves the coupling of an aniline (B41778) derivative with a pyridine derivative, a process that allows for significant variability in the final product. rsc.org The 4-aminopyrazolopyrimidine scaffold, which shares structural similarities with the aminopyridine core, has been extensively modified to design potent kinase inhibitors. nih.gov This highlights the general utility of such nitrogen-containing heterocyclic scaffolds in generating molecules with high biological potency and selectivity.

Table 1: Examples of Complex Molecules Synthesized from Related Scaffolds

Starting Scaffold TypeReaction TypeResulting Complex Molecule ClassPotential Application
N-Aryl-2-aminopyridinePalladium-catalyzed annulationN-PyridoindolesBioactive Heterocycles
4-AminopyrazolopyrimidineVarious modificationsKinase InhibitorsAnticancer Agents
2-Aminopyridine (B139424)Multicomponent reactionsSubstituted 2-aminopyridinesAntibacterial Agents

This table is generated based on findings from related chemical scaffolds to illustrate the potential applications of this compound as a building block.

Potential as a Ligand in Catalysis or Coordination Chemistry

The molecular structure of this compound contains multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the amino group on the pyridine ring, as well as the oxygen and nitrogen atoms of the acetamide group, can all potentially bind to metal ions.

The coordination chemistry of aminopyridine derivatives is a well-explored field of research. nih.gov Specifically, 2-aminopyridines are known to act as bidentate ligands, coordinating to metal centers through both the pyridine nitrogen and the exocyclic amino group. nih.gov This chelating ability can lead to the formation of stable metallacycles, which is a key feature in many catalytic processes.

Furthermore, research into transition metal complexes of N-substituted derivatives of 2-[(N-acetyl)amino]pyridine has shown that these ligands can chelate to metals via the pyridine-N and amide-O atoms. capes.gov.br Given the structural similarity, it is highly probable that this compound could act as a bidentate or even a tridentate ligand, depending on the metal center and reaction conditions. The potential for forming stable complexes with transition metals such as palladium, copper, cobalt, and nickel opens up possibilities for its use in various catalytic transformations. rsc.orgcapes.gov.br

The versatility of the aminopyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov By modifying the substituents on the phenyl ring or the pyridine ring of this compound, the ligand's properties can be systematically altered to optimize the performance of a catalyst for a specific reaction. The application of metal aminopyridinates in homogeneous catalysis has seen considerable growth. nih.gov

Table 2: Potential Coordination Modes of this compound

Coordination AtomsPotential Chelate Ring SizeMetal Ion ExamplesPotential Catalytic Application
Pyridine-N, Amino-N5-memberedPd, Cu, Co, NiCross-coupling reactions
Pyridine-N, Amide-O6-memberedCo, Ni, Cu, ZnOxidation, Reduction reactions
Amino-N, Amide-O7-memberedVarious transition metalsPolymerization

This table outlines the hypothetical coordination possibilities of the title compound based on the known behavior of its constituent functional groups.

Development as a Fluorescent Probe or Research Reagent

Aminopyridine derivatives have garnered significant interest as scaffolds for the development of fluorescent probes and research reagents due to their inherent photophysical properties. nih.govsciforum.net Unsubstituted pyridin-2-amine itself exhibits a high quantum yield, making it a promising core for fluorescent molecules. nih.gov The introduction of various substituents onto the aminopyridine ring system can modulate its fluorescent properties, such as the emission wavelength and quantum yield.

A study on the fluorescent properties of multisubstituted aminopyridines demonstrated that these compounds can exhibit good fluorescence characteristics. nih.gov For example, 2-amino-6-phenylpyridine-3,4-dicarboxylates show emission maxima around 480 nm with quantum yields up to 0.44. nih.gov Given that this compound contains a substituted aminopyridine moiety linked to a phenyl group, it is plausible that this compound or its derivatives could exhibit useful fluorescence.

The development of "smart probes" that change their fluorescence upon a specific chemical reaction is a cutting-edge area of research. An aminopyridine substituted with an azide (B81097) group was shown to be non-fluorescent but became highly fluorescent after a "click" reaction with an alkyne. nih.gov This "off-on" switching capability is highly desirable for bioimaging and sensing applications. The amino group on the pyridine ring of this compound could be a handle for introducing such a switchable unit.

Furthermore, N-aminopyridinium reagents have been developed as traceless activating groups in organic synthesis, for example, in the synthesis of N-aryl aziridines. nih.govthieme.de This demonstrates the utility of aminopyridine derivatives as reactive reagents in synthetic methodology development. The reactivity of the aminopyridine core in this compound could potentially be harnessed for similar applications.

Table 3: Potential Applications as a Research Reagent

Application AreaRationaleKey Structural Feature
Fluorescent ProbeThe aminopyridine core is known to be a fluorophore.Aminopyridine ring
Bioimaging AgentPotential for modification to create "off-on" fluorescent switches.Reactive amino group
Synthetic ReagentAminopyridine derivatives can act as activating groups.Aminopyridinium salt (potential derivative)

This table summarizes the potential of the title compound in the development of new research tools based on the known properties of the aminopyridine scaffold.

Challenges and Future Directions in Research on N 3 6 Aminopyridin 3 Yl Phenyl Acetamide

Advancements in Stereoselective Synthesis

Currently, there are no established methods for the stereoselective synthesis of N-[3-(6-aminopyridin-3-yl)phenyl]acetamide documented in publicly accessible scientific literature. The molecule possesses potential for chirality, particularly if substituents were introduced, making the development of stereoselective synthetic routes a critical first step. Future research would need to focus on designing and optimizing catalytic systems, potentially utilizing chiral ligands and transition metals, to control the three-dimensional arrangement of atoms. The initial challenges will involve identifying suitable starting materials and reaction conditions that favor the formation of one enantiomer or diastereomer over others.

Elucidation of Novel Reaction Pathways and Chemical Transformations

The chemical reactivity of this compound is largely uncharted. The molecule contains several reactive sites, including the amino group on the pyridine (B92270) ring, the acetamide (B32628) nitrogen, and the phenyl and pyridine rings themselves, which are susceptible to electrophilic and nucleophilic substitution. Future research should aim to explore the compound's reactivity with a variety of reagents to uncover novel transformations. This could involve investigating its behavior in cross-coupling reactions, its potential as a ligand for metal complexes, or its participation in cycloaddition reactions.

Integration of this compound into Material Science Research

The potential application of this compound in material science is an open field of inquiry. Its structure, featuring both hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, suggests it could be a building block for supramolecular assemblies or polymers with interesting optical or electronic properties. Future investigations could explore its incorporation into metal-organic frameworks (MOFs), coordination polymers, or as a component in organic light-emitting diodes (OLEDs). The primary hurdle will be the synthesis of sufficient quantities of the compound to enable its characterization and integration into material fabrication processes.

Exploration of Unconventional Biological Activities (Non-Therapeutic)

While the therapeutic potential of compounds is a common focus, the exploration of unconventional, non-therapeutic biological activities of this compound is a field ripe for discovery. This could include its use as a fluorescent probe for biological imaging, a sensor for specific analytes in biological systems, or its role in agricultural applications as a plant growth regulator or pesticide. Initial studies would need to screen the compound against a wide range of biological targets and assays to identify any unforeseen activities.

Refinement of Computational Models for Predictive Research

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its conformational flexibility and intermolecular interactions. The refinement of these computational models will be crucial for guiding future experimental work and for developing a theoretical understanding of this novel compound.

Opportunities for Collaborative Multidisciplinary Research

The nascent stage of research into this compound necessitates a collaborative, multidisciplinary approach. Synthetic chemists will be needed to devise efficient routes to the compound, while physical and analytical chemists will be essential for its characterization. Collaboration with material scientists, biologists, and computational chemists will be vital to explore its potential applications and to develop a comprehensive understanding of its properties. Such collaborative efforts will be key to unlocking the scientific potential of this understudied molecule.

Q & A

Q. Optimization parameters :

  • Temperature control (mild conditions for sensitive intermediates).
  • Catalyst selection (e.g., Pd-based catalysts for coupling reactions).
  • Solvent polarity to improve solubility of aromatic intermediates .

Which analytical techniques are critical for validating the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions on the phenyl and pyridine rings (e.g., δ 2.1 ppm for acetamide methyl, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (expected m/z ~269 for C₁₃H₁₃N₃O) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • HPLC/UPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

How can researchers resolve low yields during the condensation step of this compound synthesis?

  • Reagent stoichiometry : Ensure a 1.2:1 molar ratio of acetylating agent to aniline to drive the reaction .
  • Activation strategies : Use coupling agents like EDC/HOBt to enhance reactivity of carboxylic acids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve intermediate solubility .
  • Byproduct removal : Employ scavengers (e.g., molecular sieves) to absorb water or HCl .

What computational approaches predict the biological targets of this compound?

  • Molecular docking : Screen against kinase or receptor databases (e.g., PD-1/PD-L1 or EGFR) using tools like AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Analyze binding stability and interactions (e.g., hydrogen bonding with pyridine N or acetamide carbonyl) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on pyridine) with activity trends .

How do structural modifications of the pyridine ring influence the compound’s bioactivity?

  • Amino group position : 6-Amino substitution enhances hydrogen bonding with targets (e.g., observed in anticancer analogs ).
  • Electron-withdrawing groups : Trifluoromethyl (CF₃) or cyano (CN) groups increase metabolic stability but may reduce solubility .
  • Heterocycle expansion : Replacing pyridine with larger rings (e.g., quinoline) alters steric interactions with enzymes .

What in vitro models are suitable for pharmacokinetic profiling of this compound?

  • Hepatic microsomes : Assess CYP450-mediated metabolism (e.g., phase I oxidation).
  • Caco-2 cell monolayers : Measure intestinal permeability and efflux ratios .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine % bound .

How can contradictory activity data between enzyme inhibition and cell-based assays be addressed?

  • Assay validation : Confirm target engagement via Western blotting (e.g., phosphorylation status for kinases) .
  • Permeability testing : Use PAMPA or MDCK cells to rule out poor cellular uptake .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS in cell lysates .

What strategies improve scalability of this compound synthesis for preclinical studies?

  • Flow chemistry : Continuous processing for hazardous steps (e.g., nitro reductions) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Crystallization optimization : Use anti-solvents (e.g., hexane) to enhance yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.